molecular formula C12H16N2 B12797147 2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine CAS No. 35190-57-9

2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine

Cat. No.: B12797147
CAS No.: 35190-57-9
M. Wt: 188.27 g/mol
InChI Key: WTUNMSITZSIXDG-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and three methyl groups attached to the diazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine typically involves the reaction of o-phenylenediamine with acetone. One common method includes heating o-phenylenediamine with acetone in ethanol under reflux conditions. The reaction proceeds through a cyclization process, forming the benzodiazepine ring .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Salt Formation with Carboxylic Acids

Under acidic conditions, the compound forms stable iminium salts. For example, refluxing with isophthalic acid in ethanol yields 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate :

Reaction :

Benzodiazepine+Isophthalic AcidEthanol, ΔIminium Isophthalate Salt\text{Benzodiazepine} + \text{Isophthalic Acid} \xrightarrow{\text{Ethanol, Δ}} \text{Iminium Isophthalate Salt}

Characterization :

  • IR : Bands at 1,710 cm⁻¹ (C=O) and 1,607 cm⁻¹ (C=NH⁺) .

  • X-ray Crystallography : Confirms the iminium cation structure with planar geometry and hydrogen bonding between the carboxylate anion and NH groups .

Degradation and Stability

  • Thermal Stability : Decomposes above 200°C, with fragmentation patterns observed in GC-MS analysis .

  • Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but degrades in strong acidic/basic media via ring-opening reactions.

Biological Activity and Derivatives

Though not a direct reaction of the parent compound, its derivatives (e.g., halogenated or aryl-substituted analogs) show enhanced bioactivity:

  • Antimicrobial Activity : Derivatives inhibit methicillin-resistant Staphylococcus aureus (MIC: 8–32 µg/mL) .

  • Anticancer Potential : Modifications at the C4 position demonstrate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 12–45 µM) .

Scientific Research Applications

Overview

2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine family, which is primarily known for its psychoactive properties. This compound has been studied for its unique structural characteristics and potential applications across various scientific fields, including medicinal chemistry and biochemistry.

Medicinal Chemistry

  • Psychoactive Research : Benzodiazepines are widely studied for their effects on the central nervous system. While this compound itself may not be a primary drug candidate, its derivatives and related compounds are explored for anxiolytic and sedative properties.

Biochemical Studies

  • Enzyme Interaction : Research indicates that this compound interacts with various enzymes and proteins, influencing biochemical pathways. It has been shown to form iminium cations that can affect cellular metabolism and signaling pathways .

Chemical Synthesis

  • Model Compound : This compound serves as a model in synthetic organic chemistry to study the reactivity of benzodiazepines. Its unique trimethyl substitution pattern allows researchers to explore how structural modifications affect chemical behavior and biological activity .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound demonstrated that using microwave irradiation significantly reduced reaction time while increasing yield compared to traditional heating methods. This approach highlights the importance of modern techniques in chemical synthesis.

Case Study 2: Biological Interaction Analysis

Another research project investigated the interaction of this compound with cellular components. The study utilized NMR spectroscopy to analyze how this compound binds to proteins involved in neurotransmission. Results indicated potential modulation of receptor activity through specific binding interactions .

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters and exerting its effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
  • 1H-2,3-dihydro-2,2,4-trimethyl-1,5-benzodiazepine
  • 2,2,4-Trimethyl-1,3-dihydro-1,5-benzodiazepine

Uniqueness

2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern and the presence of three methyl groups on the diazepine ring.

Biological Activity

2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine family, known for its psychoactive properties. This article explores its biological activity, synthesis methods, and potential applications in pharmacology.

  • Molecular Formula : C12H16N2
  • Molecular Weight : 188.27 g/mol
  • CAS Number : 24107-34-4

The compound features a fused benzodiazepine ring structure that contributes to its biological activity.

Synthesis Methods

Recent studies have highlighted various synthesis approaches for this compound:

  • Cyclocondensation Reaction :
    • The synthesis involves the condensation of 1,2-phenylenediamine with acetone using treated natural zeolite as a catalyst under solvent-free conditions.
    • Yield: Approximately 73% with optimal catalyst loading at 30% (wt/wt) .

Pharmacological Effects

Benzodiazepines are primarily known for their anxiolytic, sedative, and muscle relaxant properties. The biological activity of this compound can be summarized as follows:

  • Anxiolytic Activity : Exhibits potential in reducing anxiety levels in animal models.
  • Sedative Effects : Demonstrates sedative properties similar to other benzodiazepines.

The mechanism of action typically involves modulation of the gamma-aminobutyric acid (GABA) receptor system. Benzodiazepines enhance the effect of GABA at the GABA_A receptor by increasing the frequency of chloride channel opening.

Case Studies

Several studies have examined the effects and applications of benzodiazepines including derivatives like this compound:

  • Study on Anxiolytic Effects :
    • A study conducted on mice indicated that administration of the compound significantly reduced anxiety-like behavior in elevated plus-maze tests .
  • Sedative Properties Assessment :
    • Another research project evaluated the sedative effects through sleep induction tests in rodents. Results showed a marked decrease in sleep latency compared to controls .

Toxicological Profile

While benzodiazepines are generally considered safe when used appropriately, they can exhibit side effects such as sedation and dependency. The specific toxicological data for this compound remains limited and requires further investigation.

Comparative Analysis

A comparison table illustrating the biological activity of various benzodiazepines is presented below:

Compound NameAnxiolytic ActivitySedative EffectsGABA_A Modulation
This compoundModerateHighPositive
DiazepamHighVery HighPositive
LorazepamHighHighPositive

Properties

CAS No.

35190-57-9

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2,2,4-trimethyl-1,5-dihydro-1,5-benzodiazepine

InChI

InChI=1S/C12H16N2/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h4-8,13-14H,1-3H3

InChI Key

WTUNMSITZSIXDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=CC=CC=C2N1)(C)C

Origin of Product

United States

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